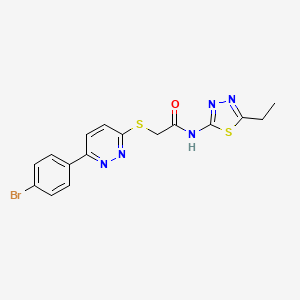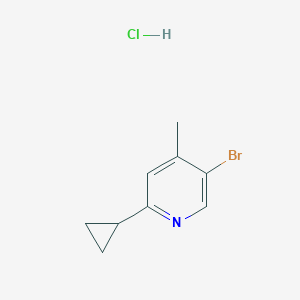
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a chemical compound with the CAS Number: 2137578-28-8 . It has a molecular weight of 248.55 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-cyclopropyl-4-methylpyridine hydrochloride . The InChI code is 1S/C9H10BrN.ClH/c1-6-4-9 (7-2-3-7)11-5-8 (6)10;/h4-5,7H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 248.55 .Aplicaciones Científicas De Investigación
Antiviral Activity and Nucleoside Analogues Synthesis
A study detailed the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including derivatives formed through reactions with elemental bromine, leading to 5-bromo derivatives. These compounds were explored for their inhibitory activity against DNA viruses and retroviruses, highlighting their potential in antiretroviral therapies. Specifically, some derivatives exhibited significant inhibition of retrovirus replication, demonstrating the potential utility of bromo-substituted compounds in medicinal chemistry (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Novel Pyridine Derivatives via Suzuki Cross-Coupling
Research on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine has led to the synthesis of novel pyridine derivatives with potential applications in liquid crystals and as bioactive molecules. Density Functional Theory (DFT) studies provided insights into the electronic structure and reactivity of these derivatives, highlighting their potential in synthetic and materials chemistry. Biological activity assays also indicated that some derivatives displayed significant anti-thrombolytic and antibacterial properties (Ahmad et al., 2017).
Antimycobacterial Activity
Another study focused on the synthesis of hydrochlorides of 2-alkyl(cycloalkyl, aralkyl)-5-bromo-6-methyl-4-phenylaminopyrimidines as analogs to explore antimycobacterial activity. The research found that the relocation of the bromine atom within the compound structure significantly affected the level of antimycobacterial activity, providing valuable insights for the design of new antimicrobial agents (Erkin & Krutikov, 2010).
Organic Synthesis and Material Science
Further studies have utilized bromo-substituted pyridines, including cyclopropyl derivatives, for various synthetic applications. For instance, the Sandmeyer reaction has been applied to synthesize bromocyclopropylpyridines, serving as useful intermediates in organic synthesis and potentially in the development of new materials. These compounds could serve as building blocks in the synthesis of complex molecules (Striela et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2-cyclopropyl-4-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-4-9(7-2-3-7)11-5-8(6)10;/h4-5,7H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXDKYLRCLHGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

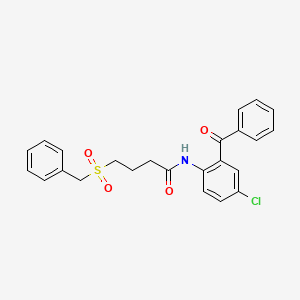
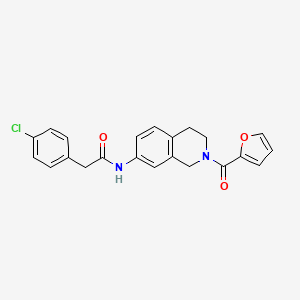
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)
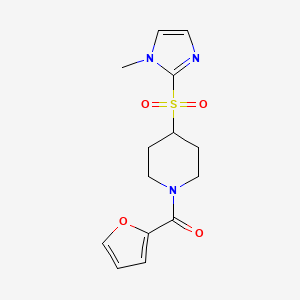
![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)
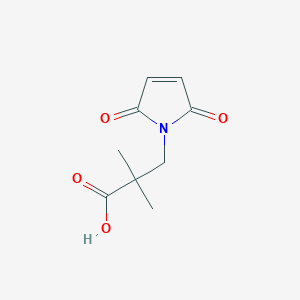
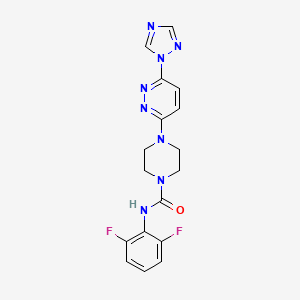
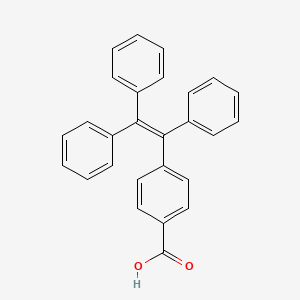
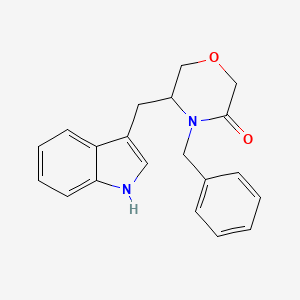
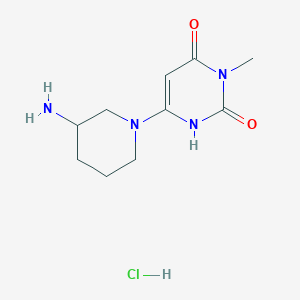
![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)
![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)
